

# Spectroscopic analysis of C.I. Disperse Red 54 (UV-Vis, Fluorescence)

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## Compound of Interest

Compound Name: C.I. Disperse red 54

Cat. No.: B1207424

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## Spectroscopic Analysis of C.I. Disperse Red 54: A Technical Guide

Disclaimer: This guide provides a comprehensive framework for the spectroscopic analysis of **C.I. Disperse Red 54**. However, specific experimental values for the absorption and fluorescence maxima of this particular dye are not readily available in the reviewed public-domain scientific literature. Therefore, to illustrate the data presentation and interpretation, representative data from a similar monoazo disperse dye is used in the tables below. Researchers should determine the precise spectral characteristics experimentally.

## Introduction to C.I. Disperse Red 54

**C.I. Disperse Red 54** is a synthetic organic compound classified as a monoazo disperse dye. [1] Such dyes are characterized by low water solubility and are typically applied to hydrophobic fibers like polyester from an aqueous dispersion. [2] The vibrant red color arises from its chemical structure, which contains an azo group ( $-N=N-$ ) acting as a chromophore, connected to aromatic rings. This conjugated system is responsible for the absorption of light in the visible spectrum.

Table 1: Chemical and Physical Properties of **C.I. Disperse Red 54**

Property	Value	Reference
C.I. Name	Disperse Red 54	[1]
C.I. Number	11131	[1]
CAS Numbers	6657-37-0, 12217-86-6, 6021-61-0	[1]
Chemical Class	Monoazo Dye	[1]
Molecular Formula	C <sub>19</sub> H <sub>18</sub> ClN <sub>5</sub> O <sub>4</sub>	[1]
Molecular Weight	415.83 g/mol	[1]
Appearance	Yellow-red / purple powder	[1]
IUPAC Name	methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate	

## UV-Visible (UV-Vis) Absorption Spectroscopy

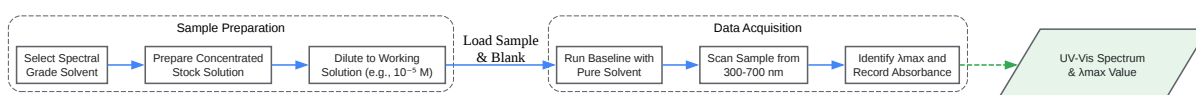
UV-Vis spectroscopy is a primary technique for characterizing the electronic transitions within a dye molecule. The absorption spectrum reveals the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which is a key identifier and is directly related to the color of the compound. For azo dyes, the main absorption band in the visible region is typically due to a  $\pi \rightarrow \pi^*$  electronic transition within the conjugated system.

## Experimental Protocol: UV-Vis Analysis

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of **C.I. Disperse Red 54**.

- Solvent Selection:** Choose a spectral-grade solvent in which the dye is soluble. Common choices for disperse dyes include ethanol, acetone, methanol, and dimethyl sulfoxide (DMSO). Note that the choice of solvent can influence the  $\lambda_{\text{max}}$  due to solvatochromic effects.

- **Stock Solution Preparation:** Accurately weigh a small amount of **C.I. Disperse Red 54** powder and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mg/mL).
- **Working Solution Preparation:** Dilute the stock solution to a concentration suitable for spectroscopic analysis, typically in the micromolar range (e.g.,  $1 \times 10^{-5}$  M to  $5 \times 10^{-5}$  M). The final absorbance should ideally be within the linear range of the spectrophotometer (0.1 to 1.0 A.U.).
- **Instrumentation:**
  - Use a dual-beam UV-Vis spectrophotometer.
  - Fill a quartz cuvette with the pure solvent to serve as a blank.
  - Fill a matching cuvette with the dye working solution.
- **Data Acquisition:**
  - Perform a baseline correction with the solvent-filled blank cuvette.
  - Scan the sample across a wavelength range of at least 300–700 nm to cover the entire visible spectrum.
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).



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Fig. 1: Experimental workflow for UV-Vis spectroscopic analysis.

## Quantitative Data (Illustrative)

The following table presents representative UV-Vis absorption data for a similar monoazo disperse dye. The exact  $\lambda_{\text{max}}$  for **C.I. Disperse Red 54** may vary and is highly dependent on the solvent environment. Azo dyes with electron-donating and electron-withdrawing groups typically exhibit positive solvatochromism, where the  $\lambda_{\text{max}}$  shifts to a longer wavelength (a red shift) as solvent polarity increases.

Table 2: Illustrative UV-Vis Absorption Data

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Extinction Coefficient ( $\epsilon$ ) (L mol <sup>-1</sup> cm <sup>-1</sup> )	Transition
Ethanol	~495	Not Reported	$\pi \rightarrow \pi$
Acetone	~500	Not Reported	$\pi \rightarrow \pi$
Toluene	~480	Not Reported	$\pi \rightarrow \pi^*$

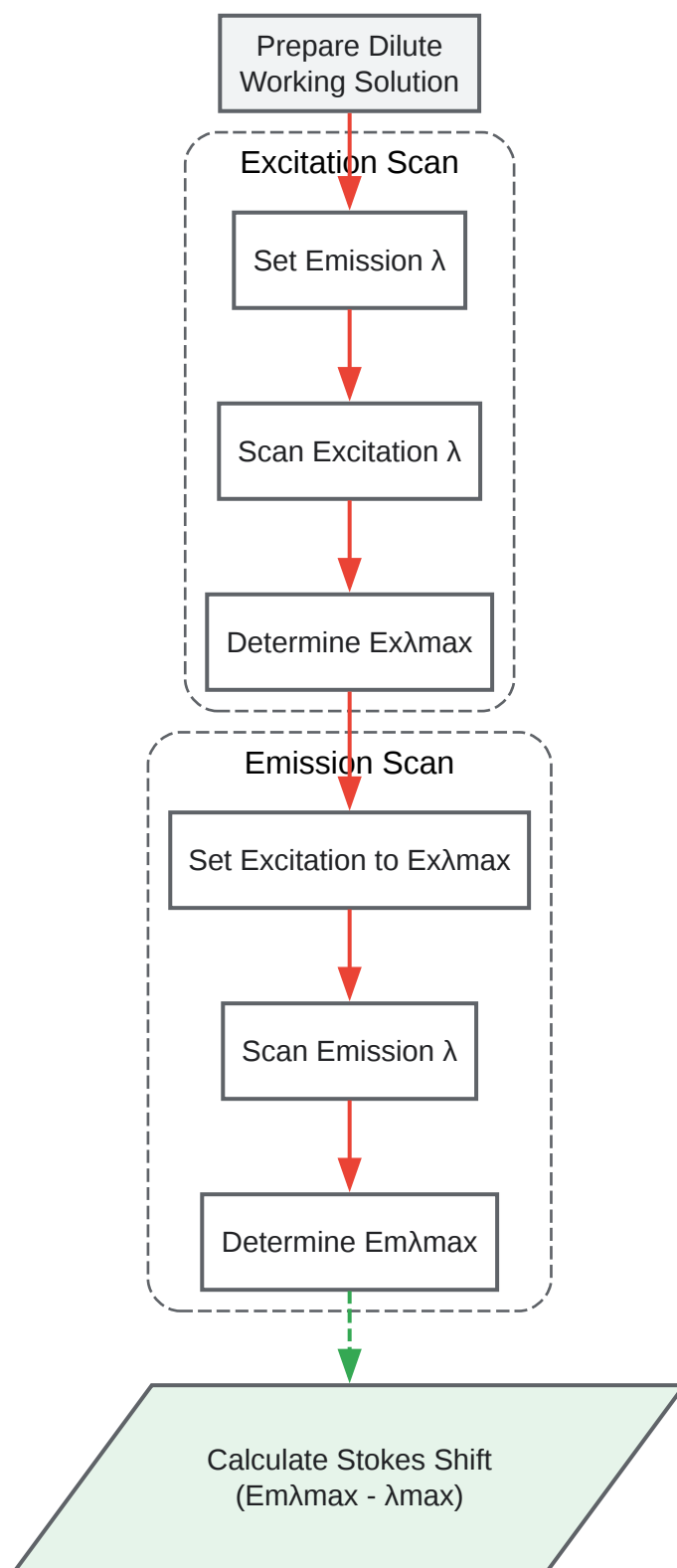
## Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emission properties of a molecule after it absorbs light. A fluorescent dye absorbs light at a specific excitation wavelength, promoting an electron to an excited state. The electron then returns to the ground state, emitting light at a longer wavelength (lower energy). The difference between the excitation (or absorption) maximum and the emission maximum is known as the Stokes shift.

## Experimental Protocol: Fluorescence Analysis

- **Sample Preparation:** Prepare a series of dilute solutions from the stock solution, typically 1 to 2 orders of magnitude more dilute than for UV-Vis analysis, to avoid inner filter effects and concentration quenching.
- **Instrumentation:**
  - Use a spectrofluorometer equipped with a high-intensity light source (e.g., Xenon lamp) and two monochromators (for excitation and emission).
- **Excitation Spectrum Acquisition:**

- Set the emission monochromator to the expected emission maximum (a preliminary scan may be needed).
- Scan the excitation monochromator over a range of wavelengths (e.g., 350-550 nm). The resulting spectrum should resemble the absorption spectrum and will identify the optimal excitation wavelength ( $Ex\lambda_{max}$ ).
- Emission Spectrum Acquisition:
  - Set the excitation monochromator to the  $Ex\lambda_{max}$  determined in the previous step.
  - Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the end of the desired range (e.g., 500-750 nm).
  - Identify the wavelength of maximum fluorescence emission ( $Em\lambda_{max}$ ).
- Data Analysis: Calculate the Stokes shift using the formula:  $Stokes\ Shift\ (nm) = Em\lambda_{max} - \lambda_{max}$ .



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Fig. 2: Experimental workflow for fluorescence spectroscopic analysis.

## Quantitative Data (Illustrative)

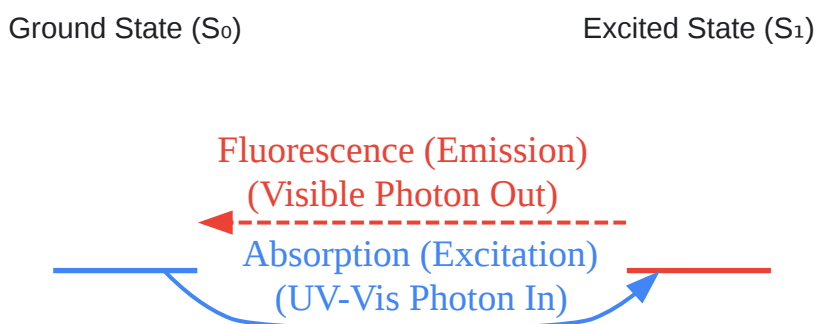
The following table presents representative fluorescence data for a similar monoazo disperse dye in ethanol. The fluorescence properties, including quantum yield and Stokes shift, are sensitive to the molecular environment, solvent viscosity, and temperature.

Table 3: Illustrative Fluorescence Data (in Ethanol)

Parameter	Value
Excitation Maximum (Exλ <sub>max</sub> )	~495 nm
Emission Maximum (Emλ <sub>max</sub> )	~640 nm
Stokes Shift	~145 nm
Quantum Yield (Φ <sub>F</sub> )	Not Reported

## Relationship Between Absorption and Emission

The processes of absorption and fluorescence are fundamentally linked. A molecule absorbs energy, transitioning from the ground electronic state ( $S_0$ ) to an excited state ( $S_1$ ). After a very short time, during which some energy is lost non-radiatively, the molecule relaxes back to the ground state by emitting a photon. Because of this non-radiative energy loss, the emitted photon always has less energy (and thus a longer wavelength) than the absorbed photon, giving rise to the Stokes shift.



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Fig. 3: Relationship between light absorption and fluorescence emission.

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## References

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